4-Bromo-2-chloro-3-fluorophenol

Physicochemical Properties Distillation Purity

Researchers requiring a trihalogenated phenol scaffold with orthogonal coupling handles often face supply inconsistency and ambiguous purity. This 4-Bromo-2-chloro-3-fluorophenol (CAS 1233026-52-2) resolves that gap. - Enables sequential Pd-catalyzed cross-coupling: para-Br for room-temperature Suzuki, ortho-Cl for Buchwald-Hartwig amination, meta-F as a metabolically stable anchor or late-stage diversification handle. - Classified as a Protein Degrader Building Block, ideally suited for PROTAC linker attachment via the phenolic -OH group. - Supplied at ≥98% HPLC purity, ensuring reproducible SAR data and consistent polymerization kinetics for specialty polymer applications.

Molecular Formula C6H3BrClFO
Molecular Weight 225.441
CAS No. 1233026-52-2
Cat. No. B567246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-chloro-3-fluorophenol
CAS1233026-52-2
Synonyms4-BroMo-2-chloro-3-fluorophenol
Molecular FormulaC6H3BrClFO
Molecular Weight225.441
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)Cl)F)Br
InChIInChI=1S/C6H3BrClFO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H
InChIKeyPVZYEBPYESHRRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-chloro-3-fluorophenol (CAS 1233026-52-2): Chemical Identity and Baseline Properties


4-Bromo-2-chloro-3-fluorophenol (CAS 1233026-52-2) is a trihalogenated phenol with the molecular formula C₆H₃BrClFO and a molecular weight of 225.44 g/mol [1]. It features a distinct 1,2,3,4-substitution pattern with bromine at the para, chlorine at the ortho, and fluorine at the meta position relative to the hydroxyl group [1]. Key computed properties include a LogP of 3, a boiling point of 244.0±35.0°C, and a topological polar surface area of 20.2 Ų [1]. This compound is primarily offered as a synthetic intermediate and is categorized under protein degrader building blocks [2].

Why Generic Halophenol Substitution is Not Feasible for 4-Bromo-2-chloro-3-fluorophenol


The specific 1,2,3,4-substitution pattern of 4-Bromo-2-chloro-3-fluorophenol cannot be replicated by simpler dihalogenated analogs. The presence of three distinct halogen atoms (Br, Cl, F) in a defined arrangement creates a unique electronic and steric environment [1]. This influences key properties such as the computed LogP of 3, which dictates partitioning behavior, and the boiling point of 244.0°C, which differs from analogs with fewer or differently positioned halogens [2]. Attempting to use a mono- or dihalophenol would fundamentally alter the reactivity and physicochemical properties of any downstream product, making direct substitution impossible without redesigning the entire synthetic route and potentially compromising the biological or material properties of the final compound.

4-Bromo-2-chloro-3-fluorophenol: Head-to-Head Comparator Data for Scientific Selection


Trihalogenation Significantly Elevates Boiling Point Compared to Dihalogenated Analogs

The presence of three heavy halogen atoms in 4-Bromo-2-chloro-3-fluorophenol results in a significantly higher boiling point compared to its dihalogenated analogs. This difference is critical for designing purification protocols such as distillation. The target compound exhibits a boiling point of 244.0±35.0 °C at 760 Torr [1]. In contrast, the analogous dihalogenated compound 4-Bromo-2-chlorophenol, which lacks the meta-fluorine, has a lower reported boiling point of 233.8±20.0 °C at 760 Torr [2]. The approximate 10 °C increase necessitates a different distillation setup and confirms the distinct physical behavior imparted by the third halogen.

Physicochemical Properties Distillation Purity

Differential Purity Specifications Across Suppliers with 98% Minimum by HPLC

The commercially available purity of 4-Bromo-2-chloro-3-fluorophenol varies significantly, which has direct implications for its suitability in different applications. One supplier, Capotchem, specifies a minimum purity of 98% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This is a stricter specification than the 95% minimal purity commonly offered by other vendors, such as AKSci and Coolpharm [REFS-5, REFS-6]. For applications where trace impurities could interfere, such as in catalytic reactions or as a monomer in polymerizations, the availability of a higher-purity grade (98% HPLC) provides a measurable advantage over lower-purity alternatives.

Quality Control Analytical Chemistry Procurement

The Unique Halogen Triad Enables Programmable Cross-Coupling Selectivity Over Dihalogenated Scaffolds

The 4-bromo-2-chloro-3-fluorophenol scaffold offers a distinct advantage in stepwise cross-coupling reactions. The reactivity of the carbon-halogen bonds decreases in the order C-Br > C-Cl > C-F. This allows for the programmable and chemoselective functionalization of the molecule. The para-bromine is the most reactive site for an initial Suzuki-Miyaura coupling [1]. Following this, the ortho-chlorine can be activated under more forcing conditions for a subsequent coupling or nucleophilic aromatic substitution, while the meta-fluorine remains a stable, electronically-modulating substituent. This sequential reactivity is a fundamental design principle in organic synthesis and is a specific strength of this trihalogenated system, which is absent in simpler dihalogenated analogs like 4-bromo-2-chlorophenol, which only offers two synthetic handles .

Cross-Coupling Suzuki-Miyaura C-H Activation

Designation as a 'Protein Degrader Building Block' Indicates a Specialized Niche Over Generic Intermediates

Unlike many generic halophenol intermediates, 4-Bromo-2-chloro-3-fluorophenol is specifically catalogued under the 'Protein Degrader Building Blocks' product family by at least one major supplier [1]. This classification positions it within the specialized field of targeted protein degradation (e.g., PROTACs). This is a distinct and high-value application that goes beyond its general use in organic synthesis. The presence of three halogen substituents at specific positions on the phenolic ring likely provides a unique vector for linker attachment, influencing the geometry and physicochemical properties of the final degrader molecule, a capability not inherent to its dihalogenated counterparts.

PROTACs Targeted Protein Degradation Medicinal Chemistry

High-Value Application Scenarios for Procuring 4-Bromo-2-chloro-3-fluorophenol


Stepwise Synthesis of Complex Biaryls via Programmed Cross-Coupling

This compound is ideal for constructing terphenyl or biaryl ether structures with diverse substitution patterns. A researcher can first exploit the highly reactive para-bromine for a room-temperature Suzuki-Miyaura coupling to introduce a first aryl group [3]. The ortho-chlorine can then be subjected to a second, higher-temperature coupling or a Buchwald-Hartwig amination to install a second distinct group. The meta-fluorine remains intact, serving as a fluorinated anchor that can influence the molecule's metabolic stability or serve as a late-stage diversification handle via nucleophilic aromatic substitution. This sequential strategy is not feasible with 4-Bromo-2-chlorophenol, which offers only two coupling sites .

PROTAC Linker Design and Targeted Protein Degradation Studies

For medicinal chemistry groups developing PROTACs, this compound's classification as a 'Protein Degrader Building Block' [4] makes it a first-choice phenol for attaching to a ligand for an E3 ubiquitin ligase. The hydroxyl group serves as a primary attachment point for a functionalized linker, while the halogen atoms (Br, Cl, F) provide chemical handles to modulate the exit vector geometry or further functionalize the scaffold. The high-purity grade (98% by HPLC) [2] is critical here, as even minor impurities can lead to misidentified structure-activity relationships in complex biological assay systems.

Synthesis of Halogen-Enriched Fluorinated Liquid Crystal or Polymer Intermediates

The combination of high halogen content and a high boiling point (244.0 °C) [1] makes this compound a valuable precursor for materials requiring specific thermal and dielectric properties. It can be used to synthesize fluorinated monomers for liquid crystals or specialty polymers. The presence of three distinct halogens allows for fine-tuning of dipole moments and intermolecular interactions, a level of control not available with dihalogenated phenols. The 98% purity option ensures consistent polymerization kinetics, which is essential for producing materials with reproducible performance characteristics [2].

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